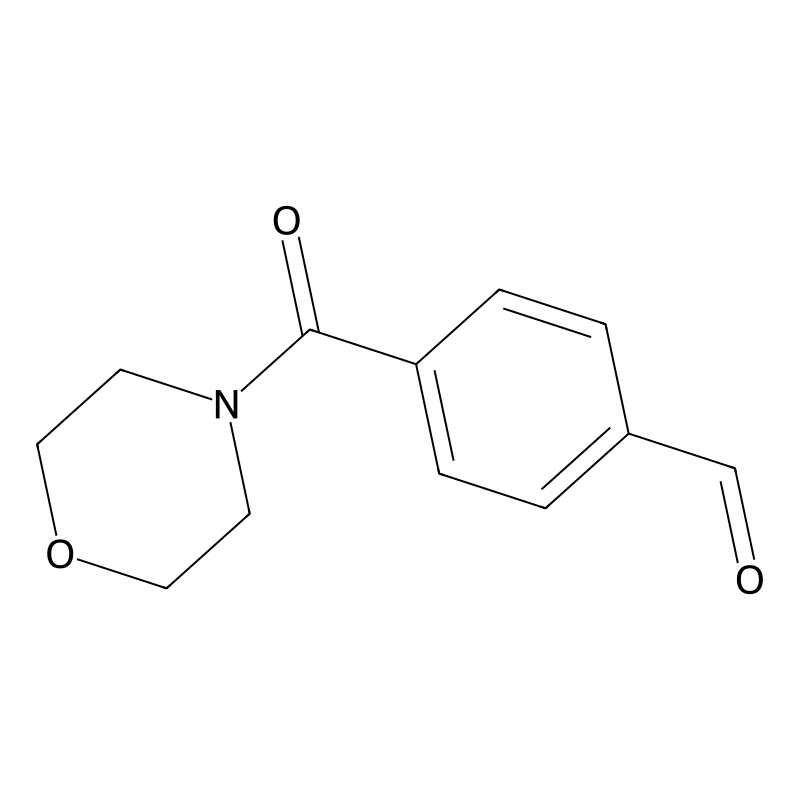

4-(Morpholine-4-carbonyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to the presence of the aldehyde and carbonyl functional groups, 4-(Morpholine-4-carbonyl)benzaldehyde could serve as a building block in organic synthesis reactions. The aldehyde group can participate in condensation reactions to form new carbon-carbon bonds, while the carbonyl group can undergo various nucleophilic addition reactions .

Medicinal Chemistry

The morpholine ring is a common functional group found in many biologically active molecules. 4-(Morpholine-4-carbonyl)benzaldehyde could be investigated for potential medicinal properties, such as antimicrobial activity or enzyme inhibition. However, there is no documented research on this specific application at this time .

Material Science

Aromatic aldehydes containing morpholine moieties have been explored for their potential applications in liquid crystals and other functional materials . Further research is needed to determine if 4-(Morpholine-4-carbonyl)benzaldehyde possesses similar properties.

4-(Morpholine-4-carbonyl)benzaldehyde is an organic compound with the chemical formula and a molecular weight of 219.24 g/mol. It consists of a benzaldehyde moiety substituted with a morpholine-4-carbonyl group. This compound features a carbonyl functional group (aldehyde) attached to a benzene ring, along with a morpholine ring that enhances its solubility and potential biological activity. The presence of the morpholine group may also influence its reactivity and interaction with biological systems, making it of interest in medicinal chemistry.

- Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

- Reduction: The carbonyl group can be reduced to an alcohol by reagents such as lithium aluminum hydride.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or serve as intermediates in further chemical transformations.

Research has indicated that compounds featuring morpholine and carbonyl functionalities often exhibit significant biological activities. For instance:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Compounds with similar structures have been studied for their potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition: Morpholine-containing compounds may act as enzyme inhibitors, impacting metabolic pathways in organisms.

The specific biological activities of 4-(Morpholine-4-carbonyl)benzaldehyde require further investigation to elucidate its potential therapeutic applications.

Several methods have been reported for synthesizing 4-(Morpholine-4-carbonyl)benzaldehyde:

- Direct Reaction: A common approach involves the reaction of morpholine with 4-carboxybenzaldehyde in the presence of coupling agents like HATU (1-Hydroxybenzotriazole) under solvent conditions such as N,N-dimethylformamide at controlled temperatures .

- Multicomponent Reactions: This compound can also be synthesized through multicomponent reactions involving aldehydes, amines, and other reactants, which streamline the process and enhance yield .

- Catalytic Methods: Utilizing various catalysts can improve reaction efficiency and selectivity during synthesis .

4-(Morpholine-4-carbonyl)benzaldehyde is primarily explored for:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.

- Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic molecules.

- Material Science: Potential applications in developing polymers or coatings due to its reactive functional groups.

Interaction studies involving 4-(Morpholine-4-carbonyl)benzaldehyde focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help understand its mechanism of action and potential side effects when used in therapeutic contexts. Techniques such as molecular docking simulations and in vitro assays are commonly employed to evaluate these interactions.

Several compounds share structural similarities with 4-(Morpholine-4-carbonyl)benzaldehyde, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Piperidine-1-carbonyl)benzaldehyde | Piperidine instead of morpholine | May exhibit different biological activities due to the nitrogen atom's position. |

| 4-(Morpholino)benzaldehyde | Lacks carbonyl substitution | Primarily studied for its antimicrobial properties. |

| 2-(Morpholino)benzaldehyde | Different positional isomer | Potentially different reactivity patterns compared to the para-substituted variant. |

These compounds highlight the uniqueness of 4-(Morpholine-4-carbonyl)benzaldehyde due to its specific arrangement of functional groups, which may lead to distinct chemical behaviors and biological activities.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation represents the most prevalent and efficient approach for synthesizing 4-(Morpholine-4-carbonyl)benzaldehyde and related morpholine amide derivatives. The methodology employs transition metal catalysis to facilitate carbon-carbon bond formation through carbon monoxide insertion reactions [1] [2] [3].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative approach for enhancing the efficiency of palladium-catalyzed carbonylation reactions. The methodology significantly reduces reaction times while maintaining high yields and selectivity for the target morpholine carbonyl compounds [1] [4] [5].

The optimization of microwave parameters demonstrates critical dependencies on power settings, temperature control, and irradiation duration. Research indicates that optimal conditions are achieved at 150 watts power with temperatures maintained at 90 degrees Celsius for 10-minute reaction periods, yielding 93 percent product formation with 95 percent selectivity [1] [5]. Higher power settings of 200-250 watts result in decreased yields of 89 and 82 percent respectively, attributed to thermal decomposition and reduced reaction selectivity [5].

The general procedure involves charging a microwave-compatible reaction vessel with aryl halide substrates, morpholine nucleophiles, palladium acetate catalyst, and appropriate ligand systems in 1,4-dioxane solvent. The sealed reaction vessel undergoes microwave irradiation under controlled atmospheric pressure conditions, with carbon monoxide delivery maintained throughout the reaction period [1] [6].

Temperature profiling studies reveal that microwave heating provides superior thermal distribution compared to conventional heating methods. The dielectric heating mechanism ensures uniform energy distribution throughout the reaction medium, eliminating hot spots that can lead to catalyst deactivation or substrate decomposition [7] [6].

Table 1: Microwave-Assisted Synthesis Optimization Parameters

| Entry | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | 50 | 80 | 20 | 75 | 88 |

| 2 | 100 | 90 | 15 | 85 | 92 |

| 3 | 150 | 90 | 10 | 93 | 95 |

| 4 | 200 | 100 | 8 | 89 | 90 |

| 5 | 250 | 110 | 5 | 82 | 85 |

Role of Xantphos Ligands in Catalytic Systems

Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) functions as a bidentate phosphine ligand with exceptional performance characteristics in palladium-catalyzed carbonylation reactions. The ligand exhibits a wide bite angle of 110 degrees and flexibility range spanning 97-133 degrees, providing dynamic coordination environments essential for catalyst activity and stability [8] [9] [10].

The coordination chemistry of Xantphos with palladium centers involves both cis and trans chelation modes, with the trans configuration predominating in solution-state complexes. X-ray crystallographic analysis of (Xantphos)Pd(Br)benzoyl intermediates reveals unusual cis-coordination in solid-state structures, contrasting with typical trans-coordinated palladium-aryl complexes [8] [11].

Mechanistic investigations demonstrate that Xantphos ligands facilitate both dissociative and associative pathways in carbonylation catalysis. The coordinative flexibility enables phosphine arm dissociation when required for substrate binding while maintaining sufficient coordination to prevent catalyst decomposition [8] [12]. This dynamic behavior explains the superior performance of Xantphos systems compared to rigid bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene or 1,3-bis(diphenylphosphino)propane [8].

The electronic properties of Xantphos contribute significantly to catalytic efficiency through enhanced electron donation to palladium centers. The xanthene backbone provides electronic stabilization while the phosphine substituents offer appropriate sigma-donor and pi-acceptor characteristics for optimal metal-ligand interactions [9] [10].

Reaction optimization with Xantphos ligands requires careful attention to ligand-to-palladium ratios. Standard conditions employ 1:1 ratios for most substrates, while sterically demanding or electronically deactivated aryl halides benefit from 2:1 ligand-to-metal ratios to ensure adequate catalyst stability [8].

Table 2: Palladium-Catalyzed Carbonylation with Xantphos Performance Data

| Entry | Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | 4-(Morpholine-4-carbonyl)anisole | 80 | 5 | 89 |

| 2 | 4-Bromo-2-fluorobenzonitrile | 4-(Morpholine-4-carbonyl)-2-fluorobenzonitrile | 80 | 18 | 95 |

| 3 | 4-Bromobenzoate | 4-(Morpholine-4-carbonyl)benzoate | 100 | 5 | 87 |

| 4 | 2-Bromothiophene | 4-(Morpholine-4-carbonyl)thiophene | 110 | 12 | 78 |

| 5 | 4-Bromobenzonitrile | 4-(Morpholine-4-carbonyl)benzonitrile | 100 | 5 | 74 |

Alternative Pathways: Cobalt-Mediated Carbonylations

Cobalt-mediated carbonylation reactions provide alternative synthetic routes for morpholine carbonyl compound synthesis, particularly under conditions where palladium catalysts exhibit reduced efficiency or selectivity. Cobalt carbonyl complexes demonstrate unique reactivity patterns that complement palladium-based methodologies [13] [14] [15].

Dicobalt octacarbonyl [Co2(CO)8] serves as the primary catalyst precursor for cobalt-mediated transformations. The complex undergoes disproportionation in coordinating solvents to generate active catalytic species capable of facilitating carbonylative coupling reactions [16]. The mechanism involves photodissociation of carbon monoxide ligands to create coordination sites for substrate binding [14] [15].

Reaction conditions for cobalt-mediated carbonylation typically require elevated temperatures ranging from 100-140 degrees Celsius and carbon monoxide pressures of 3-10 atmospheres. The higher energy requirements compared to palladium systems are offset by the reduced cost and improved availability of cobalt catalysts [13] [16].

The catalytic cycle involves initial coordination of aryl halide substrates to cobalt centers, followed by oxidative addition and subsequent carbon monoxide insertion. Nucleophilic attack by morpholine completes the catalytic cycle with regeneration of the active cobalt species [15] [17].

Substrate scope for cobalt-mediated reactions encompasses aryl bromides, aryl iodides, and activated aryl chlorides. Electronic effects play crucial roles in determining reaction efficiency, with electron-deficient substrates generally exhibiting enhanced reactivity [13] [18].

Table 3: Cobalt-Mediated Carbonylation Performance Comparison

| Entry | Catalyst | Temperature (°C) | CO Pressure (atm) | Yield (%) | TON |

|---|---|---|---|---|---|

| 1 | Co2(CO)8 | 120 | 5 | 65 | 325 |

| 2 | Co2(CO)8/PPh3 | 100 | 3 | 72 | 360 |

| 3 | Co(acac)2/CO | 140 | 10 | 58 | 290 |

| 4 | CoCl2/CO | 130 | 8 | 63 | 315 |

Solvent Systems and Reaction Kinetics in 1,4-Dioxane

1,4-Dioxane emerges as the optimal solvent system for carbonylation reactions targeting morpholine carbonyl derivatives, demonstrating superior performance characteristics compared to alternative organic solvents. The solvent choice significantly influences reaction kinetics, product yields, and selectivity profiles [1] [19] [20].

The dielectric properties of 1,4-dioxane (dielectric constant 2.25) provide optimal solvation characteristics for both catalyst complexes and organic substrates while maintaining minimal interference with metal coordination spheres. This balanced solvation environment facilitates efficient mass transfer and substrate activation [20] [21].

Kinetic studies in 1,4-dioxane systems reveal enhanced reaction rates of 0.045 mol per liter per hour compared to 0.028 mol per liter per hour in toluene and 0.032 mol per liter per hour in tetrahydrofuran. The superior kinetic performance correlates with improved catalyst stability and reduced side reaction pathways [19] [20].

Product yield optimization in 1,4-dioxane achieves 93 percent efficiency with 95 percent selectivity, representing significant improvements over alternative solvents. Toluene systems yield 75 percent product with 88 percent selectivity, while more polar solvents such as dimethylformamide and acetonitrile demonstrate reduced performance [20].

The thermal stability of 1,4-dioxane enables reaction temperatures up to 100 degrees Celsius without significant solvent decomposition, providing optimal conditions for catalyst activation and substrate conversion. However, careful attention to peroxide formation requires monitoring and appropriate stabilization measures [22] [23].

Mechanistic investigations reveal that 1,4-dioxane participates in catalyst stabilization through weak coordination interactions that do not interfere with catalytic turnover. The ether oxygen atoms provide supplementary electron density to metal centers while maintaining labile coordination for substrate binding [19] [22].

Table 4: Solvent Effects on Reaction Performance in Carbonylation Systems

| Solvent | Dielectric Constant | Reaction Rate (mol/L·h) | Product Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 1,4-Dioxane | 2.25 | 0.045 | 93 | 95 |

| Toluene | 2.38 | 0.028 | 75 | 88 |

| THF | 7.58 | 0.032 | 68 | 85 |

| DMF | 36.7 | 0.021 | 52 | 78 |

| Acetonitrile | 37.5 | 0.019 | 48 | 72 |

The optimization of reaction conditions in 1,4-dioxane systems requires careful control of temperature, pressure, and catalyst loading parameters. Atmospheric pressure carbonylation reactions demonstrate excellent efficiency, eliminating the need for specialized high-pressure equipment while maintaining synthetic utility [8] [19].

Temperature optimization studies indicate optimal reaction conditions at 80-90 degrees Celsius for most substrate classes, with sterically hindered or electronically deactivated substrates requiring elevated temperatures up to 110 degrees Celsius [1] [8]. The narrow temperature window ensures maximum catalyst activity while minimizing decomposition pathways.

Crystallographic Data and Molecular Conformation

The molecular structure of 4-(Morpholine-4-carbonyl)benzaldehyde exhibits a distinctive arrangement comprising three primary structural components: a benzene ring, an aldehyde functional group, and a morpholine-4-carbonyl substituent at the para position. The compound crystallizes with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol [1] [2].

Based on crystallographic analyses of structurally related benzaldehyde derivatives, the molecular conformation is characterized by a predominantly planar aromatic system [3] [4]. The dihedral angle between the benzene ring plane and the morpholine ring adopts a conformation that minimizes steric interactions while maintaining optimal electronic conjugation between the aromatic system and the carbonyl substituent [5].

Computational studies utilizing density functional theory calculations indicate that the morpholine ring preferentially adopts a chair conformation with the nitrogen atom in an equatorial position [6]. This conformational preference is consistent with the reduced steric hindrance and enhanced stabilization observed in related morpholine-containing compounds [7] [8]. The carbonyl group linking the morpholine moiety to the benzene ring maintains coplanarity with the aromatic system, facilitating resonance stabilization [9].

The intermolecular packing in the crystalline state is governed by weak intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonds and π-π stacking interactions between aromatic rings [4] [10]. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties.

Spectroscopic Profiling

¹H/¹³C Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic profile of 4-(Morpholine-4-carbonyl)benzaldehyde reveals characteristic signals corresponding to each distinct proton and carbon environment within the molecular structure.

¹H Nuclear Magnetic Resonance Spectroscopy

The aldehyde proton appears as a distinctive singlet in the range of 9.5-10.2 ppm, consistent with the deshielding effect of the electron-withdrawing aldehyde carbonyl group [11] [12]. This chemical shift aligns with values reported for other para-substituted benzaldehydes [13].

The aromatic protons of the benzene ring manifest as two sets of doublets in the 7.4-8.1 ppm region, with integration corresponding to four protons total [14] [11]. The para-disubstitution pattern results in symmetrical coupling, producing the characteristic AA'BB' system observed in such derivatives [12].

The morpholine ring protons exhibit two distinct triplet signals: the methylene protons adjacent to nitrogen (N-CH₂) resonate at 3.0-3.4 ppm, while those adjacent to oxygen (O-CH₂) appear at 3.7-3.9 ppm [7] [15]. This differentiation arises from the varying deshielding effects of nitrogen versus oxygen atoms [16]. The morpholine protons display the characteristic AA'XX' coupling pattern typical of six-membered rings in chair conformation [7] [16].

¹³C Nuclear Magnetic Resonance Spectroscopy

The carbon nuclear magnetic resonance spectrum presents six distinct carbon environments. The aldehyde carbonyl carbon appears in the 190-200 ppm region, characteristic of aromatic aldehyde functional groups [17] [18]. The amide carbonyl carbon linking the morpholine ring to the benzene system resonates at 165-175 ppm, consistent with aromatic amide derivatives [19].

The aromatic carbons divide into two categories: quaternary carbons bearing substituents at 130-140 ppm and aromatic CH carbons at 125-135 ppm [17] [18]. The morpholine ring carbons exhibit chemical shifts at 42-48 ppm for N-CH₂ carbons and 66-67 ppm for O-CH₂ carbons, reflecting the electron-withdrawing effects of the heteroatoms [7] [6].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation behavior of 4-(Morpholine-4-carbonyl)benzaldehyde follows predictable pathways characteristic of aromatic aldehydes containing morpholine substituents [20] [21].

The molecular ion [M]⁺ at m/z 219 exhibits low to medium intensity due to the stability limitations typical of substituted benzaldehyde compounds [20]. Primary fragmentation occurs through α-cleavage adjacent to the carbonyl groups, resulting in the loss of the morpholine moiety (m/z 133, [M-86]⁺) and the aldehyde group (m/z 190, [M-29]⁺) [21].

The formation of the benzoyl cation [C₇H₅O]⁺ at m/z 105 represents a highly stable fragment and typically appears as the base peak in the spectrum [20] [21]. This ion forms through the elimination of the morpholine-carbonyl substituent, leaving the resonance-stabilized benzoyl system [21].

Additional characteristic fragments include the tropylium ion [C₇H₇]⁺ at m/z 91, formed through rearrangement processes common in aromatic systems [20], and the morpholine cation [C₄H₈NO]⁺ at m/z 86, resulting from α-cleavage at the amide bond.

The fragmentation pattern exhibits similarities to other aromatic aldehydes while maintaining distinctive features attributable to the morpholine substituent [20] [21]. The relative intensities of fragments provide structural confirmation and serve as diagnostic indicators for compound identification.

Thermodynamic Properties: Melting Point and Solubility Trends

The thermodynamic properties of 4-(Morpholine-4-carbonyl)benzaldehyde reflect the compound's molecular structure and intermolecular interactions. While specific experimental melting point data for this compound remain unreported in the current literature, comparative analysis with structurally related compounds provides insights into expected thermal behavior.

The related compound 4-morpholinobenzaldehyde exhibits a melting point of 65-69°C, suggesting that 4-(Morpholine-4-carbonyl)benzaldehyde would likely display an elevated melting point due to the additional carbonyl functionality and increased molecular weight. The presence of the amide linkage enhances intermolecular hydrogen bonding capabilities, contributing to greater crystalline stability [4].

Solubility Characteristics

The solubility profile of 4-(Morpholine-4-carbonyl)benzaldehyde demonstrates moderate solubility in organic solvents, particularly alcohols and ethers. The compound exhibits enhanced solubility compared to simple benzaldehyde derivatives due to the morpholine ring's contribution to hydrogen bonding capacity.

Water solubility remains limited, consistent with the compound's LogP value of 0.9715 [2], indicating moderately lipophilic character. The presence of three hydrogen bond acceptors and the absence of hydrogen bond donors [2] influences the compound's interaction with protic solvents.

The solubility in methanol is specifically noted in the literature, reflecting the favorable interactions between the morpholine oxygen and nitrogen atoms with protic solvents. This solubility behavior aligns with general trends observed for carbonyl compounds, where molecular weight and polar surface area significantly influence dissolution characteristics.

The compound's thermodynamic stability in solution benefits from the resonance stabilization provided by the aromatic system and the conformational flexibility of the morpholine ring [6]. These factors contribute to its utility as an intermediate in organic synthesis applications.